molecular formula C22H26N2O B1682475 (E)-N-[4-(3,4-Dihydro-1H-isoquinolin-2-YL)-butyl]-3-phenyl-acrylamide CAS No. 854924-64-4

(E)-N-[4-(3,4-Dihydro-1H-isoquinolin-2-YL)-butyl]-3-phenyl-acrylamide

Cat. No. B1682475
M. Wt: 334.5 g/mol
InChI Key: GQPJBOOQHWEOKT-OUKQBFOZSA-N
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Description

This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a double bond (indicated by the “E” in its name), an amide group (-CONH2), and a phenyl group (a ring of 6 carbon atoms, -C6H5). The exact properties and uses of this compound would depend on its specific structure and the context in which it is used .


Molecular Structure Analysis

The molecular structure of this compound would include an isoquinoline backbone, with additional functional groups attached at specific positions. These could include a butyl group (a chain of 4 carbon atoms), a phenyl group, and an acrylamide group. The “E” in the name suggests the presence of a double bond in a specific geometric configuration .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Isoquinoline derivatives can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic addition, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These could be assessed using laboratory tests and computational predictions .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,6-7,14-18H2,(H,23,25)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPJBOOQHWEOKT-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCCNC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)CCCCNC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[4-(3,4-Dihydro-1H-isoquinolin-2-YL)-butyl]-3-phenyl-acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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